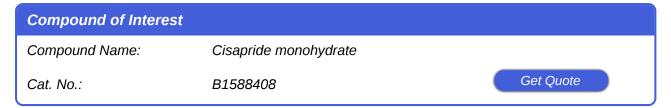


A Comparative Electrophysiological Analysis of Cisapride Monohydrate and Mosapride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of two gastrointestinal prokinetic agents, **cisapride monohydrate** and mosapride. The focus is on their differential effects on cardiac ion channels, which underlie their distinct cardiac safety profiles. The information presented is supported by experimental data from published studies.

Executive Summary

Cisapride, a once widely used prokinetic agent, has been largely withdrawn from the market due to its association with QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[1][2] In contrast, mosapride, a structurally related benzamide, exhibits a significantly safer cardiac profile.[3][4][5] This difference is primarily attributed to their disparate effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key component in cardiac repolarization.[1][3][6]

This guide will delve into the experimental data that elucidates these electrophysiological differences, providing a clear comparison of their effects on cardiac ion channels, action potential duration, and the QT interval.

Comparative Electrophysiological Data

The following tables summarize the key quantitative differences in the electrophysiological effects of cisapride and mosapride.



Table 1: Inhibition of hERG (IKr) Current

Drug	Preparation	IC50	Reference
Cisapride Monohydrate	HEK293 cells expressing hERG	6.5 nM	[7]
HEK293 cells expressing hERG	9 nM	[3]	
HEK293 cells expressing hERG	44.5 nM (tail currents)	[1]	_
COS-7 cells expressing hERG	240 nM	[6]	
Mosapride	Rabbit cardiomyocytes	4 μM (approx. 1000- fold less potent than cisapride)	[3]
COS-7 cells expressing hERG	No significant effect	[6]	

Table 2: Effect on Cardiac Action Potential Duration (APD)



Drug	Model	Concentration	APD Prolongation	Reference
Cisapride Monohydrate	Rabbit Purkinje fibers	0.1 μΜ	48 ± 5.6%	[3]
Anesthetized guinea pig (in vivo)	1.0 μmol/kg (i.v.)	18 ± 3.2% (monophasic APD)	[3]	
Guinea pig isolated papillary muscles	0.1-3 μΜ	Concentration- dependent prolongation	[8]	
Mosapride	Rabbit Purkinje fibers	1.0 μΜ	No significant influence (3 ± 2.0% increase)	[3]
Anesthetized guinea pig (in vivo)	Up to 10 μmol/kg (i.v.)	No increase in monophasic APD	[3]	
Guinea pig isolated papillary muscles	10 μΜ	No effect	[8]	_

Table 3: Effect on QT Interval



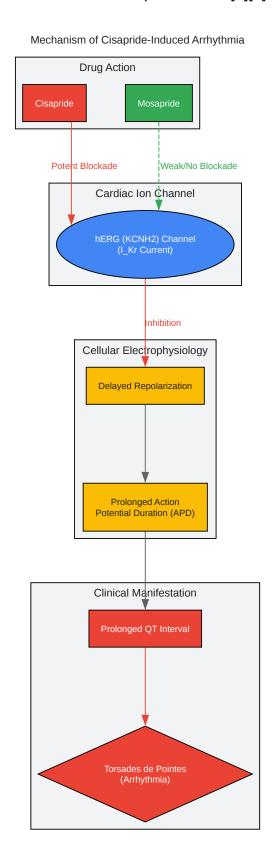
Drug	Model	Dose/Concentr ation	Effect on QT/QTc Interval	Reference
Cisapride Monohydrate	Rabbit model of acquired long QT syndrome	0.3 μmol/kg/min (infusion)	Significant lengthening of QTU interval (43 ± 3.8 ms)	[3]
Anesthetized guinea pigs	0.3, 1, and 3 mg/kg (i.v. infusion)	Prolonged QT interval (18-42%) and QTc (8-19%)	[4]	
Conscious cats	30 mg/kg twice daily for 7 days (oral)	Prolonged QT interval (11-35%) and QTc (11- 32%)	[4]	_
Mosapride	Rabbit model of acquired long QT syndrome	Infusion	No significant lengthening of QTU interval	[3]
Anesthetized guinea pigs	3, 10, and 30 mg/kg (i.v. infusion)	Little effect on QTc	[4]	
Conscious cats	60 mg/kg twice daily for 7 days (oral)	No effect on QT interval or QTc	[4]	_

Signaling Pathways and Mechanism of Action

The primary mechanism underlying the pro-arrhythmic potential of cisapride is its high-affinity blockade of the hERG potassium channel. This channel is responsible for the rapid delayed rectifier potassium current (IKr), which plays a critical role in the repolarization phase of the cardiac action potential. By blocking this channel, cisapride delays repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on the electrocardiogram (ECG). A prolonged QT interval is a major risk factor for the development of TdP.



Mosapride, on the other hand, exhibits a much lower affinity for the hERG channel, making it significantly less likely to interfere with cardiac repolarization.[3][6]





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Figure 1. Signaling pathway of cisapride-induced arrhythmia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the electrophysiological effects of cisapride and mosapride.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the hERG channels in isolated cells.

Objective: To determine the inhibitory concentration (IC50) of cisapride and mosapride on the hERG potassium channel.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO)
 cells are stably transfected with the KCNH2 gene, which encodes the hERG channel.
- Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external solution.
- Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution.
- Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).
- Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for the control of the intracellular environment and the measurement of total ion channel currents.

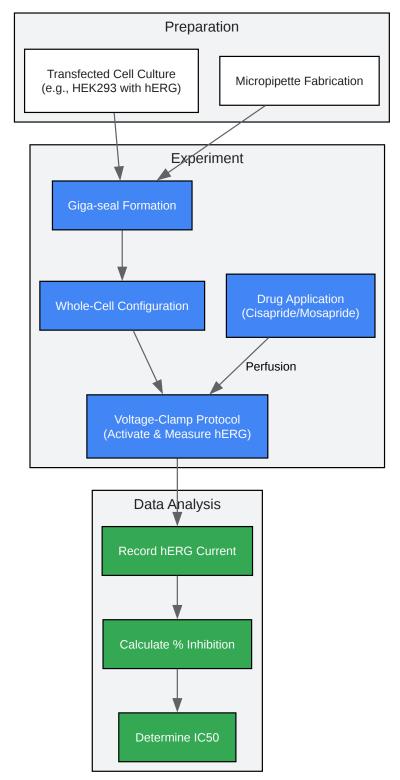






- Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
- Drug Application: Cisapride or mosapride is added to the external solution at various concentrations, and the effect on the hERG current is recorded.
- Data Analysis: The peak tail current amplitude is measured before and after drug application.
 The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.





Whole-Cell Patch-Clamp Workflow

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Figure 2. Workflow for whole-cell patch-clamp experiments.



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In Vitro Action Potential Measurement in Purkinje Fibers

This ex vivo method assesses the effect of drugs on the action potential duration in cardiac tissue.

Objective: To measure the change in action potential duration (APD) in response to cisapride and mosapride.

Methodology:

- Tissue Preparation: Hearts are excised from rabbits, and free-running Purkinje fibers are dissected from the ventricles.
- Tissue Mounting: The Purkinje fibers are mounted in a tissue bath and superfused with a warmed, oxygenated Tyrode's solution.
- Microelectrode Impalement: A sharp glass microelectrode filled with KCl is used to impale a single cell in the Purkinje fiber to record the intracellular action potentials.
- Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.
- Baseline Recording: Action potentials are recorded under control conditions to establish a baseline.
- Drug Superfusion: The tissue is then superfused with Tyrode's solution containing different concentrations of cisapride or mosapride.
- Data Acquisition and Analysis: Action potentials are recorded continuously. The action potential duration at 90% repolarization (APD90) is measured and compared between baseline and drug-exposed conditions to determine the percentage of prolongation.

In Vivo Electrophysiological Studies in Animal Models

These studies evaluate the effects of drugs on the electrocardiogram (ECG) in a living organism.

Objective: To assess the in vivo effects of cisapride and mosapride on the QT interval.



Methodology:

- Animal Model: Anesthetized guinea pigs or rabbits are commonly used.
- ECG Recording: Subcutaneous needle electrodes are placed to record a standard lead II
 ECG.
- Drug Administration: The drug is administered intravenously, typically as a continuous infusion or as bolus injections at increasing doses.
- Data Acquisition: The ECG is continuously monitored and recorded throughout the experiment.
- Data Analysis: The QT interval is measured from the ECG recordings. To correct for changes
 in heart rate, the corrected QT interval (QTc) is calculated using formulas such as Bazett's or
 Fridericia's correction. The change in QTc from baseline is determined for each dose of the
 drug.

Conclusion

The experimental evidence overwhelmingly demonstrates significant electrophysiological differences between **cisapride monohydrate** and mosapride. Cisapride is a potent blocker of the hERG potassium channel, leading to a prolonged cardiac action potential and QT interval, which carries a significant risk of inducing life-threatening arrhythmias. In stark contrast, mosapride exhibits a much weaker interaction with the hERG channel, resulting in a minimal effect on cardiac repolarization and a substantially safer cardiac profile. This comparative analysis underscores the importance of detailed electrophysiological screening in drug development to identify and mitigate potential cardiotoxicity.

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